
KT182
Overview
Description
KT182 is a potent and selective inhibitor of the enzyme alpha/beta-hydrolase domain-containing protein 6 (ABHD6). This compound has shown significant potential in scientific research due to its high specificity and efficacy in inhibiting ABHD6, with an inhibitory concentration (IC50) of 0.24 nanomolar in Neuro2A cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
KT182 is synthesized through a series of chemical reactions involving the formation of a piperidyl-1,2,3-triazole urea structure. The synthesis typically involves the following steps:
Formation of the triazole ring: This is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the urea linkage: The final step involves the formation of the urea linkage through a reaction between an amine and an isocyanate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
KT182 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
KT182 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the function of ABHD6 and its role in various biochemical pathways.
Biology: Employed in cellular and molecular biology studies to investigate the effects of ABHD6 inhibition on cellular processes.
Medicine: Explored for its potential therapeutic applications in treating diseases related to ABHD6 activity, such as metabolic disorders and neurological conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ABHD6
Mechanism of Action
KT182 exerts its effects by selectively inhibiting the activity of ABHD6. The compound binds to the active site of ABHD6, preventing it from hydrolyzing its substrates. This inhibition leads to an accumulation of specific lipids in cells, which can affect various cellular processes and pathways. The molecular targets and pathways involved include lipid metabolism and signaling pathways related to cellular energy homeostasis .
Comparison with Similar Compounds
KT182 is unique in its high potency and selectivity for ABHD6 compared to other similar compounds. Some similar compounds include:
KT203: Another inhibitor of ABHD6, but with different selectivity and potency profiles.
KT185: A compound with similar inhibitory effects on ABHD6 but differing in its chemical structure and pharmacokinetic properties
This compound stands out due to its superior selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
KT182 is a potent and selective irreversible inhibitor of the α/β-hydrolase domain containing 6 (ABHD6), an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has garnered attention for its potential therapeutic applications, particularly in modulating the endocannabinoid system and influencing various physiological processes.
ABHD6 plays a critical role in regulating cannabinoid receptor signaling by hydrolyzing 2-AG, which is an endogenous cannabinoid that activates cannabinoid receptors in the nervous system. By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby enhancing cannabinoid receptor signaling and potentially offering therapeutic benefits in various conditions.
In Vitro Activity
This compound demonstrates significant potency in vitro, with an IC50 value reported as low as 1.7 nM . In competitive activity-based protein profiling (ABPP) assays, this compound effectively inhibited ABHD6 activity, confirming its role as a selective inhibitor. The inhibition of ABHD6 by this compound was measured using gel-based assays that assess the hydrolysis of 2-AG, showing that this compound can maintain high levels of inhibition even at subnanomolar concentrations .
In Vivo Activity
Animal studies have revealed that this compound can produce substantial inhibition of ABHD6 in vivo. Mice treated with this compound exhibited near-complete blockade of ABHD6 at doses as low as 1 mg/kg when administered intraperitoneally. At lower doses (0.1-0.5 mg/kg), approximately 80% inhibition was maintained in the liver . Importantly, this compound showed selectivity for ABHD6 over other carboxylesterases, suggesting a favorable safety profile for potential therapeutic use.
Case Study: Behavioral Effects
A study investigated the behavioral effects of ABHD6 inhibition using this compound in mice. It was found that ABHD6 knockout mice exhibited enhanced amphetamine-stimulated hyperlocomotion compared to wild-type controls. This hyperlocomotion was similarly observed in wild-type mice treated with this compound, indicating that ABHD6 inhibition may influence dopaminergic signaling pathways related to locomotion .
Parameter | Wild-Type Mice | ABHD6 KO Mice | WT + this compound |
---|---|---|---|
Baseline Locomotion | Normal | Mild reduction | Normal |
Amphetamine-Stimulated Hyperlocomotion | Normal | Twofold increase | Twofold increase |
Clinical Implications
While this compound is still in preclinical development, its ability to modulate endocannabinoid signaling presents potential therapeutic avenues for conditions such as anxiety, pain management, and neurodegenerative diseases. The selective inhibition of ABHD6 could lead to fewer side effects compared to broader-spectrum cannabinoid modulators.
Q & A
Basic Research Questions
Q. What experimental models are recommended for evaluating KT182’s efficacy in demyelination studies?
- Methodological Guidance : The cuprizone-induced demyelination model in mice is a gold standard for studying this compound’s effects. Key parameters include:
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Duration : 3–5 weeks of cuprizone exposure with concurrent this compound administration.
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Outcome Measures : Myelin integrity (e.g., Luxol Fast Blue staining), oligodendrocyte survival, and ABHD6 enzymatic activity assays.
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Controls : Include vehicle-treated and cuprizone-only groups. For comparative studies, consider alternative models like EAE (experimental autoimmune encephalomyelitis) to assess broader neuroprotective effects.
Parameter Details Dosage Range 10–20 mg/kg/day Administration Route Intraperitoneal Key Biomarkers MBP (myelin basic protein), PLP (proteolipid protein)
Q. How should researchers design dose-response studies for this compound to optimize therapeutic windows?
- Methodological Guidance :
- Use a graded dose approach (e.g., 5, 10, 20 mg/kg) to identify the minimal effective dose and toxicity thresholds.
- Monitor behavioral outcomes (e.g., motor coordination) and biochemical markers (ABHD6 inhibition levels) longitudinally .
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Guidance :
- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition in vitro vs. myelination rescue in vivo) to confirm target specificity.
- Tissue Penetration Analysis : Measure this compound concentrations in brain tissue via LC-MS to validate bioavailability .
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., % reduction in demyelination) to identify confounding variables (e.g., genetic background of animal models) .
Q. What statistical methods are appropriate for analyzing longitudinal neuroprotection data in this compound studies?
- Methodological Guidance :
- Mixed-Effects Models : Account for repeated measurements and inter-individual variability.
- Survival Analysis : For time-to-event outcomes (e.g., onset of motor deficits).
- Error Propagation : Quantify uncertainties in dose-response curves using Monte Carlo simulations .
Q. How can researchers validate ABHD6 as the primary target of this compound in demyelination pathways?
- Methodological Guidance :
- Genetic Knockout Models : Compare this compound efficacy in ABHD6⁻/⁻ vs. wild-type mice to assess target dependency .
- Off-Target Profiling : Screen this compound against related enzymes (e.g., ABHD12) using activity-based protein profiling (ABPP) .
- Pathway Analysis : Integrate RNA-seq data to identify downstream effects on lipid metabolism and neuroinflammation pathways.
Q. Data Analysis and Reporting
Q. What are best practices for reporting this compound’s therapeutic effects in preclinical studies?
- Methodological Guidance :
- Follow ARRIVE guidelines for animal studies: report sample size calculations, randomization, and blinding procedures.
- Include raw data for key endpoints (e.g., myelination scores) in supplementary materials.
- Use standardized nomenclature for compounds (e.g., IUPAC names) and avoid ambiguous abbreviations .
Q. How should researchers address variability in this compound’s efficacy across different demyelination models?
- Methodological Guidance :
- Sensitivity Analysis : Identify model-specific factors (e.g., cuprizone batch variability) contributing to divergent results.
- Cross-Validation : Replicate findings in a second independent model (e.g., lysolecithin-induced focal demyelination).
- Meta-Regression : Analyze pooled data to quantify the influence of covariates (e.g., animal age, diet) .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound synthesis and characterization?
- Methodological Guidance :
- Detailed Synthesis Protocols : Report reaction conditions, purification methods, and spectroscopic data (e.g., NMR, HPLC purity ≥95%).
- Batch Documentation : Track lot numbers and storage conditions (-80°C for long-term stability).
- Third-Party Validation : Share samples with independent labs for replication studies .
Q. How can researchers ethically justify the use of this compound in studies with high mortality rates?
- Methodological Guidance :
Properties
IUPAC Name |
[4-[4-[3-(hydroxymethyl)phenyl]phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-19-20-7-6-10-24(17-20)21-12-14-22(15-13-21)25-18-31(29-28-25)27(33)30-16-5-4-11-26(30)23-8-2-1-3-9-23/h1-3,6-10,12-15,17-18,26,32H,4-5,11,16,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNKPZHUCVFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC(=C5)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402612-62-7 | |
Record name | 1402612-62-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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